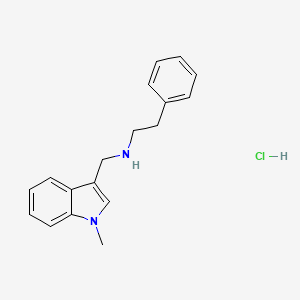
(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride
Overview
Description
“(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride” is a chemical compound with the formula C₁₁H₁₅ClN₂ . It is related to the class of compounds known as indoles, which are aromatic heterocyclic organic compounds. Indoles have been recognized as a privileged structure, ranking 13th among the most frequently used 351 ring systems found in marketed drugs . The substituted indoles are useful not only as medicines but also as agrochemicals and functional materials .
Physical And Chemical Properties Analysis
“(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride” has a molecular weight of 160.22 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 and a topological polar surface area of 25.2 Ų .
Scientific Research Applications
Inhibiting Tubulin Polymerization
- Scientific Field : Medicinal Chemistry
- Application Summary : Compounds similar to “(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride” have been synthesized and evaluated for their ability to inhibit tubulin polymerization . This is important because tubulin polymerization is a process that is crucial for cell division, and its inhibition can prevent the growth of cancer cells .
- Methods and Procedures : The compounds were synthesized and then evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .
- Results : Some of the synthesized compounds demonstrated effective activities towards the three tumor cell lines. Among them, compound 7d exhibited the most potent activities against HeLa (IC 50 = 0.52 μM), MCF-7 (IC 50 = 0.34 μM) and HT-29 (IC 50 = 0.86 μM). Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin .
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives, such as “(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride”, are prevalent moieties present in selected alkaloids . These compounds have been synthesized for various purposes, including the study of their biological activity .
- Methods and Procedures : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride was used to produce the corresponding tricyclic indole .
- Results : The synthesis resulted in a good yield of the tricyclic indole .
Cytotoxic Activity
- Scientific Field : Pharmacology
- Application Summary : Certain indole derivatives have been prepared and evaluated for their cytotoxic activity . This is important because compounds with cytotoxic activity can potentially be used in the treatment of cancer .
- Methods and Procedures : The compounds were prepared using the Mannich reaction and then evaluated for their cytotoxic activity against three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .
- Results : The cytotoxicity of the compound was dependent on the cell line .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : Certain indole derivatives have shown significant activity against various viruses .
- Methods and Procedures : The compounds were synthesized and then evaluated for their antiviral activity against Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .
- Results : The compound methyl 1-((1H-indol-3-yl)methyl)-2-naphthoate showed significant activity against the aforementioned viruses .
Inhibiting Tubulin Polymerization
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .
- Methods and Procedures : All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .
- Results : Among them, compound 7d exhibited the most potent activities against HeLa (IC 50 = 0.52 μM), MCF-7 (IC 50 = 0.34 μM) and HT-29 (IC 50 = 0.86 μM). Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin .
Synthesis of Selected Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Methods and Procedures : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : Indole derivatives have been found to exhibit antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
- Methods and Procedures : The compounds are typically tested against a range of bacteria and fungi to determine their antimicrobial activity .
- Results : The results can vary depending on the specific compound and the microorganism it is tested against .
Neuroprotective Effects
- Scientific Field : Neuroscience
- Application Summary : Some indole derivatives have been found to have neuroprotective effects, which could make them useful in the treatment of neurodegenerative diseases .
- Methods and Procedures : These compounds are typically tested in animal models of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease .
- Results : The results can vary depending on the specific compound and the disease model it is tested in .
Anti-Inflammatory Activity
- Scientific Field : Immunology
- Application Summary : Indole derivatives have been found to exhibit anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory drugs .
- Methods and Procedures : The compounds are typically tested in animal models of inflammation to determine their anti-inflammatory activity .
- Results : The results can vary depending on the specific compound and the inflammation model it is tested in .
properties
IUPAC Name |
N-[(1-methylindol-3-yl)methyl]-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.ClH/c1-20-14-16(17-9-5-6-10-18(17)20)13-19-12-11-15-7-3-2-4-8-15;/h2-10,14,19H,11-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGXCQDHOZYZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CNCCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



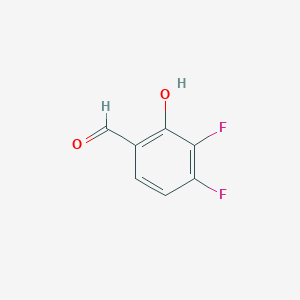
![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)
![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)
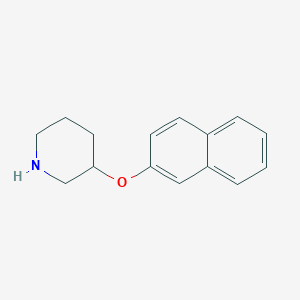
![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)
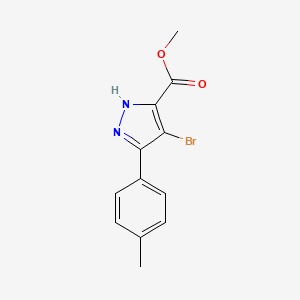
![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)
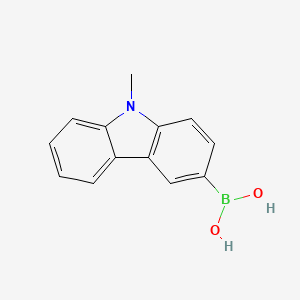
![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)
![3-[(4-Fluorobenzyl)oxy]piperidine](/img/structure/B1451524.png)
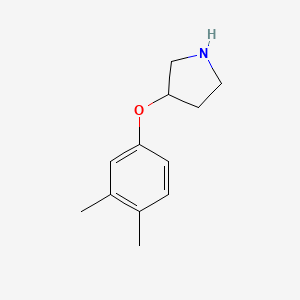
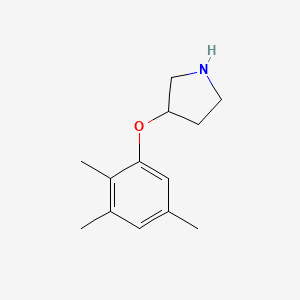
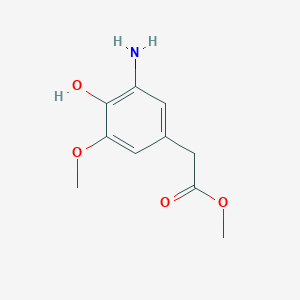
![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)